molecular formula C6H9BrO B6234840 3-(2-bromoethyl)cyclobutan-1-one CAS No. 1379194-44-1

3-(2-bromoethyl)cyclobutan-1-one

Cat. No.: B6234840
CAS No.: 1379194-44-1
M. Wt: 177.04 g/mol
InChI Key: SORSBVQKLCJNDA-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)cyclobutan-1-one, also known as β-bromoethyl cyclobutanone, is a cyclic ketone compound containing a bromoethyl group. This compound is of interest due to its unique structure, which combines a cyclobutanone ring with a bromoethyl substituent. It has a molecular formula of C6H9BrO and a molecular weight of 177 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromoethyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with a bromoethylating agent. One common method is the reaction of cyclobutanone with 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive bromoethylating agents.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)cyclobutan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The carbonyl group in the cyclobutanone ring can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted cyclobutanones, depending on the nucleophile used.

    Reduction Reactions: The primary product is the corresponding cyclobutanol.

    Oxidation Reactions: Products can include carboxylic acids or other oxidized derivatives of the original compound.

Scientific Research Applications

3-(2-Bromoethyl)cyclobutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-bromoethyl)cyclobutan-1-one primarily involves its ability to act as an alkylating agent. The bromoethyl group can react with nucleophilic sites on proteins, DNA, or other biomolecules, leading to modifications that can alter their function. This reactivity makes it useful in studies of enzyme inhibition and protein modification .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: The parent compound without the bromoethyl group.

    2-Bromoethylcyclobutane: A similar compound where the bromoethyl group is attached to a cyclobutane ring instead of a cyclobutanone ring.

    3-(2-Chloroethyl)cyclobutan-1-one: A compound with a chloroethyl group instead of a bromoethyl group.

Uniqueness

3-(2-Bromoethyl)cyclobutan-1-one is unique due to the combination of the cyclobutanone ring and the bromoethyl group. This structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications. The presence of the bromoethyl group allows for specific interactions with nucleophiles, which can be exploited in synthetic and mechanistic studies.

Properties

CAS No.

1379194-44-1

Molecular Formula

C6H9BrO

Molecular Weight

177.04 g/mol

IUPAC Name

3-(2-bromoethyl)cyclobutan-1-one

InChI

InChI=1S/C6H9BrO/c7-2-1-5-3-6(8)4-5/h5H,1-4H2

InChI Key

SORSBVQKLCJNDA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)CCBr

Purity

95

Origin of Product

United States

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